molecular formula C8H12O2 B13838559 2-Ethynyl-5,5-dimethyl-1,3-dioxane

2-Ethynyl-5,5-dimethyl-1,3-dioxane

Cat. No.: B13838559
M. Wt: 140.18 g/mol
InChI Key: YRPIRVIDWFVWBA-UHFFFAOYSA-N
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Description

2-Ethynyl-5,5-dimethyl-1,3-dioxane is an organic compound with the molecular formula C8H12O2 It is a derivative of 1,3-dioxane, characterized by the presence of an ethynyl group at the 2-position and two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5,5-dimethyl-1,3-dioxane typically involves the reaction of 2-ethynyl-1,3-dioxane with a methylating agent. One common method is the alkylation of 2-ethynyl-1,3-dioxane using methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5,5-dimethyl-1,3-dioxane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ethynyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used for hydrogenation.

    Substitution: Nucleophiles such as sodium amide or organolithium reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-5,5-dimethyl-1,3-dioxane.

    Reduction: Formation of 2-ethyl-5,5-dimethyl-1,3-dioxane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethynyl-5,5-dimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5,5-dimethyl-1,3-dioxane: Similar structure but with an ethyl group instead of an ethynyl group.

    5,5-Dimethyl-1,3-dioxane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    2-Methyl-5,5-dimethyl-1,3-dioxane: Contains a methyl group at the 2-position instead of an ethynyl group.

Uniqueness

2-Ethynyl-5,5-dimethyl-1,3-dioxane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for synthetic chemistry and various applications in research and industry.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-ethynyl-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C8H12O2/c1-4-7-9-5-8(2,3)6-10-7/h1,7H,5-6H2,2-3H3

InChI Key

YRPIRVIDWFVWBA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C#C)C

Origin of Product

United States

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